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molecular formula C12H12O4 B8299474 2-(4-Methyl-1-oxo-1,3-dihydro-2-benzofuran-5-yl)propanoic acid

2-(4-Methyl-1-oxo-1,3-dihydro-2-benzofuran-5-yl)propanoic acid

Cat. No. B8299474
M. Wt: 220.22 g/mol
InChI Key: YGGYMJQWAMJCNF-UHFFFAOYSA-N
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Patent
US08673920B2

Procedure details

To a solution of 1,1-dimethylethyl-2-(4-methyl-1-oxo-1,3-dihydro-2-benzofuran-5-yl)propanoate (400 mg, 1.4 mmol) in 10 mL of anhydrous DCM was added TFA (2.5 mL) dropwise at r.t. Then the mixture was stirred for 1 hour. The solvent was removed under vacuum to give the crude 2-(4-methyl-1-oxo-1,3-dihydro-2-benzofuran-5-yl)propanoic acid, which was used for next step without purification.
Name
1,1-dimethylethyl-2-(4-methyl-1-oxo-1,3-dihydro-2-benzofuran-5-yl)propanoate
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C:2]([C:5]([C:10]1[CH:19]=[CH:18][C:13]2[C:14](=[O:17])[O:15][CH2:16][C:12]=2[C:11]=1[CH3:20])(C)[C:6]([O-:8])=[O:7])(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:20][C:11]1[C:12]2[CH2:16][O:15][C:14](=[O:17])[C:13]=2[CH:18]=[CH:19][C:10]=1[CH:5]([CH3:2])[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
1,1-dimethylethyl-2-(4-methyl-1-oxo-1,3-dihydro-2-benzofuran-5-yl)propanoate
Quantity
400 mg
Type
reactant
Smiles
CC(C)(C)C(C(=O)[O-])(C)C1=C(C2=C(C(OC2)=O)C=C1)C
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Then the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C=CC=2C(OCC21)=O)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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